N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide is a complex organic compound characterized by its unique structural features, including a cyano group, a cyclopropyl ring, and a thiophene moiety. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the reaction of a suitable alkene with a diazo compound under photochemical or thermal conditions to form the cyclopropyl ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a cyanide ion.
Attachment of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formation of the Final Product:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the cyano group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring or the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols, electrophiles like alkyl halides.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific biological pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiophene ring are key functional groups that contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(phenyl)propyl]amino}acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(pyridyl)propyl]amino}acetamide: Contains a pyridyl ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in N-(1-cyano-1-cyclopropylethyl)-2-{[2,2-dimethyl-1-(thiophen-2-yl)propyl]amino}acetamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from similar compounds with different aromatic rings.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[(2,2-dimethyl-1-thiophen-2-ylpropyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-16(2,3)15(13-6-5-9-22-13)19-10-14(21)20-17(4,11-18)12-7-8-12/h5-6,9,12,15,19H,7-8,10H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCVJAXOYLFPFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CS1)NCC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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